6-[[1-[(4-Fluorophenyl)methyl]-2-pyrrolyl]methylidene]-5-imino-7-thiazolo[3,2-a]pyrimidinone
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Overview
Description
6-[[1-[(4-fluorophenyl)methyl]-2-pyrrolyl]methylidene]-5-imino-7-thiazolo[3,2-a]pyrimidinone is a member of monofluorobenzenes and a thiazolopyrimidine.
Scientific Research Applications
Synthesis and Pharmacological Properties
6-[[1-[(4-Fluorophenyl)methyl]-2-pyrrolyl]methylidene]-5-imino-7-thiazolo[3,2-a]pyrimidinone is part of a class of compounds that have been synthesized and evaluated for their pharmacological properties. A study by Alam et al. (2010) investigated thiazolo[3,2-a]pyrimidine derivatives, focusing on their anti-inflammatory and antinociceptive activities. They found that compounds with a 4-fluorophenyl group, similar to the structure , exhibited significant anti-inflammatory and antinociceptive activities, with lower ulcerogenic activity and higher ALD50 values (Alam, Khan, Siddiqui, & Ahsan, 2010).
Structural and Synthetic Studies
El-Gazzar et al. (2002) worked on synthesizing new thiazolo[3,2-a]pyrido[2,3-d]pyrimidinones, which are structurally related to the compound . Their research focused on the reaction of 6-amino-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone with cyclic f, g-unsaturated ketones to yield various thiazolopyrimidinone derivatives (El-Gazzar, Gaafar, & Aly, 2002).
Antitumor and Antimicrobial Applications
Further research has explored the potential of thiazolopyrimidine derivatives in antitumor and antimicrobial applications. Prasad and Begum (2018) synthesized thiazolopyrimidine derivatives and evaluated their structures crystallographically. These compounds showed promising pharmacological activity against various microbes (Prasad & Begum, 2018). Additionally, Holla et al. (2004) synthesized thiazolodihydropyrimidinones that exhibited in vitro antitumor activity against several cancer cell lines (Holla, Rao, Sarojini, & Akberali, 2004).
Properties
Molecular Formula |
C18H13FN4OS |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
6-[[1-[(4-fluorophenyl)methyl]pyrrol-2-yl]methylidene]-5-imino-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C18H13FN4OS/c19-13-5-3-12(4-6-13)11-22-7-1-2-14(22)10-15-16(20)23-8-9-25-18(23)21-17(15)24/h1-10,20H,11H2 |
InChI Key |
JBRAXOVHXFNSOM-UHFFFAOYSA-N |
SMILES |
C1=CN(C(=C1)C=C2C(=N)N3C=CSC3=NC2=O)CC4=CC=C(C=C4)F |
Canonical SMILES |
C1=CN(C(=C1)C=C2C(=N)N3C=CSC3=NC2=O)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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